rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid
Description
rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative featuring a phenyl ring substituted with an Fmoc (9-fluorenylmethoxycarbonyl)-protected aminomethyl group. The cyclopropane ring confers structural rigidity, while the carboxylic acid and Fmoc groups enhance its utility in peptide synthesis and medicinal chemistry. This compound is commonly employed as a building block in organic synthesis, particularly in solid-phase peptide synthesis (SPPS) for temporary amine protection .
Properties
Molecular Formula |
C26H23NO4 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C26H23NO4/c28-25(29)23-13-22(23)17-11-9-16(10-12-17)14-27-26(30)31-15-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,22-24H,13-15H2,(H,27,30)(H,28,29) |
InChI Key |
XJKYYUMIPCYFGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation Strategies for Core Structure Formation
The cyclopropane ring is central to the target compound’s structure. Diastereoselective cyclopropanation of dehydroamino acid precursors has emerged as a robust approach. A key method involves the use of aryl diazo compounds generated in situ from tosylhydrazone salts under basic conditions. For example, thermal 1,3-dipolar cycloaddition of diazo intermediates with α,β-unsaturated dehydroamino acids yields cyclopropane derivatives with moderate to high diastereoselectivity (dr 3:1–19:1).
Transition metal catalysts further enhance stereochemical outcomes. Iron porphyrin complexes, such as meso-tetraphenylporphyrin iron chloride, enable Z-selective cyclopropanation (dr up to 19:1), while rhodium(II) carboxylates favor E isomers. The choice of catalyst directly impacts the rac-(1R,2R) configuration, as demonstrated in the synthesis of (±)-coronamic acid analogs.
Table 1: Cyclopropanation Conditions and Outcomes
| Precursor | Catalyst | Temperature | dr (E:Z) | Yield (%) | Source |
|---|---|---|---|---|---|
| Dehydrophenylalanine | Fe(TPP)Cl | 40°C | 1:19 | 78 | |
| α,β-Unsaturated ester | Rh₂(OAc)₄ | RT | 3:1 | 85 | |
| Tosylhydrazone salt | None (thermal) | 100°C | 2:1 | 72 |
Fmoc Protection of the Primary Amine
The 9-fluorenylmethoxycarbonyl (Fmoc) group is introduced using Fmoc-Osu (N-hydroxysuccinimide ester) or Fmoc-Cl in dichloromethane or DMF. Optimal conditions involve:
Critical Consideration : The Fmoc group’s acid-lability necessitates mild deprotection conditions (e.g., 20% piperidine/DMF) to prevent cyclopropane ring opening.
Stereochemical Control and Racemic Resolution
The rac-(1R,2R) configuration is achieved through chiral auxiliaries or kinetic resolution. (R,R)-Jacobsen’s catalyst enables asymmetric cyclopropanation of styrene derivatives with up to 92% ee. For racemic mixtures, preparative chiral HPLC (Chiralpak IC column, hexane/i-PrOH 90:10) resolves enantiomers with baseline separation.
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow reactors for diazo compound generation, reducing safety risks associated with explosive intermediates. Process mass intensity (PMI) analysis shows solvent consumption can be reduced by 40% using cyclopentyl methyl ether (CPME) instead of DCM.
Analytical Characterization
Key Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenol derivatives.
Reduction: Reduction reactions can target the cyclopropane ring, converting it into a more stable cyclohexane ring.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Phenol derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides due to its stable Fmoc protecting group.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.
Medicine
Drug Development: Potential use in the development of peptide-based drugs.
Industry
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its reactivity in peptide synthesis. The Fmoc group protects the amino group during synthesis and can be removed under mild basic conditions, allowing for the sequential addition of amino acids. The cyclopropane ring provides rigidity to the peptide structure, influencing its biological activity.
Comparison with Similar Compounds
Stereochemical Variants
rac-(1R,2S)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic Acid
Cyclopropane vs. Larger Ring Systems
Example 1: (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic Acid
- Structural Difference : Cyclopentane replaces cyclopropane.
- Molecular Weight : 351.40 g/mol (vs. ~373.41 g/mol for the target compound).
- Applications may shift toward less sterically constrained systems .
Example 2: 1-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]cyclobutane-1-carboxylic Acid
Substituent Variations
Example 1: 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic Acid
- Structural Difference : Lacks the phenyl group.
- Molecular Weight : 323.34 g/mol.
- Impact: Absence of the aromatic ring reduces hydrophobicity, altering solubility and bioavailability. This compound is ideal for synthesizing non-aromatic peptide analogs .
Example 2: rac-(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic Acid
- Structural Difference : Furan replaces phenyl.
- Molecular Weight : ~226.66 g/mol.
- Applications include heterocyclic drug intermediates .
Example 3: rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic Acid Hydrochloride
Functional Group Modifications
Example: 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Structural Difference : Piperazine and acetic acid replace cyclopropane and phenyl.
- Molecular Formula: C24H25NO4.
- Impact : The flexible piperazine ring enables conformational adaptability, making it suitable for linker designs in bioconjugation .
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
Table 2: Computational Similarity Metrics*
| Compound Pair | Tanimoto Coefficient (Fingerprint) | Dice Coefficient (Fingerprint) | Bioactivity Correlation |
|---|---|---|---|
| Target vs. rac-(1R,2S)-stereoisomer | 0.85 | 0.88 | High |
| Target vs. Cyclopentane analog | 0.65 | 0.70 | Moderate |
| Target vs. Furan-substituted analog | 0.55 | 0.60 | Low |
| Target vs. Pyridinyl hydrochloride analog | 0.50 | 0.55 | Low |
*Hypothetical values based on structural similarity principles .
Biological Activity
Rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C27H30N2O5
- Molecular Weight : 462.5 g/mol
- CAS Number : 2227979-84-0
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, including the formation of the cyclopropane ring and the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The synthesis typically employs methods such as α-alkylation and subsequent acid-amide coupling reactions to achieve the desired structure【2】【8】.
Research indicates that compounds with similar structures exhibit diverse biological activities, primarily due to their ability to interact with specific biological targets. The cyclopropane moiety contributes to the rigidity and conformational stability of the molecule, which can enhance binding affinity to target proteins【2】【4】.
Anticancer Activity
One notable study demonstrated that derivatives of phenylcyclopropane carboxamides, closely related to our compound of interest, showed effective inhibition of cell proliferation in U937 human myeloid leukemia cells. Importantly, these compounds did not exhibit cytotoxic effects on normal cells, suggesting a selective mechanism that could be exploited for therapeutic purposes【2】.
Inhibition Studies
In silico docking studies have been performed to evaluate the interaction between this compound and various enzymes. For example, binding studies with 1-aminocyclopropane-1-carboxylate oxidase (ACO2) revealed promising binding affinities (ΔG values) indicating potential as an inhibitor【8】. The following table summarizes the binding affinities of related compounds:
| Compound Name | ΔG (kcal/mol) | Binding Constant (Kb) (M−1) |
|---|---|---|
| Rac-(1R,2R)-2-{4-[...]} | -6.5 | 5.9385×10^4 |
| (1R,2S)(E)-1-amino-... | -6.4 | 4.94×10^4 |
| Pyrazinoic Acid | -5.3 | 7.61×10^3 |
Study on Antifungal Activity
Similar cyclopropane derivatives have been studied for their antifungal properties. For instance, compounds derived from cyclopropanecarboxylic acids demonstrated potent inhibitory activity against filamentous fungi while exhibiting low toxicity towards mammalian cells【4】. This highlights the potential for this compound in developing antifungal agents.
Therapeutic Applications
The unique structural characteristics of this compound suggest potential applications in treating various conditions such as cancer and fungal infections. Further research is necessary to explore these avenues fully.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
